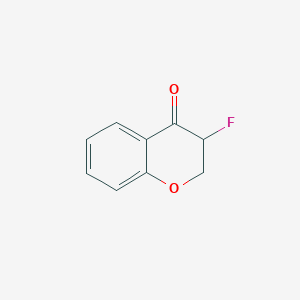

3-Fluorochroman-4-one

描述

Structure

3D Structure

属性

IUPAC Name |

3-fluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCAFGYMGLQOIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C2O1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Chroman 4 One Chemistry

Chroman-4-one, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a dihydropyran ring, is a fundamental structural motif found in a plethora of natural products and synthetic compounds. researchgate.net Its derivatives exhibit a broad spectrum of biological activities, making the chroman-4-one skeleton a focal point in drug discovery and development. researchgate.netnih.gov The C2-C3 single bond in the chroman-4-one structure distinguishes it from the related chromones, which possess a double bond in this position, leading to significant variations in their biological profiles. researchgate.net

The chroman-4-one framework is a versatile scaffold that allows for chemical modifications at various positions, influencing its physicochemical and biological properties. wikipedia.org Researchers have extensively explored substitutions on the aromatic ring and at the C2 and C3 positions of the dihydropyran ring to generate diverse libraries of compounds for biological screening. nih.gov The synthesis of chroman-4-one derivatives has been a subject of continuous development, with numerous methods reported to construct this important heterocyclic system. nih.govnih.gov

Significance of Fluorine in Heterocyclic Systems for Academic Inquiry

The incorporation of fluorine into heterocyclic compounds is a well-established strategy in medicinal chemistry and materials science to modulate molecular properties. mdpi.com The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly impact a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. pdx.eduucla.edu

Research Trajectory and Scope of 3 Fluorochroman 4 One Studies

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct pathway to enantiomerically enriched products from prochiral or racemic starting materials. For the reduction of this compound, catalytic asymmetric transfer hydrogenation, dynamic kinetic resolution, and metal-free hydrogenation using frustrated Lewis pairs represent the forefront of synthetic strategies.

Catalytic Asymmetric Transfer Hydrogenation (ATH)

Catalytic Asymmetric Transfer Hydrogenation (ATH) is a powerful and widely used technique for the enantioselective reduction of ketones. This method typically employs a simple hydrogen source, such as formic acid or isopropanol, in combination with a chiral transition metal catalyst to produce chiral alcohols with high stereoselectivity.

The enantioselective synthesis of cis-3-fluorochroman-4-ol derivatives has been effectively achieved through the Ruthenium(II)-catalyzed asymmetric transfer hydrogenation of 3-fluorochromanones. This process operates through a dynamic kinetic resolution (DKR), yielding the desired fluorinated alcohols in high yields and stereoselectivities.

A notable system employs a Ru(II) catalyst with a chiral diamine ligand. The reaction proceeds under mild conditions, utilizing a formic acid/triethylamine (HCOOH/Et₃N) mixture as the hydrogen source. This methodology has proven effective for a variety of substituted 3-fluorochromanones, consistently producing the cis-3-fluorochroman-4-ol products. The reaction demonstrates high efficiency with low catalyst loading. Experimental results show that this method can produce the target compounds in yields ranging from 80-96%, with high diastereomeric ratios (up to 99:1 dr) and excellent enantioselectivities (up to >99% ee).

Table 1: Ru(II)-Catalyzed ATH of 3-Fluorochromanones

| Substrate (R group) | Catalyst | Yield (%) | dr (cis:trans) | ee (%) (cis) |

| H | (R,R)-Ts-DPEN-Ru | 96 | 99:1 | >99 |

| 6-F | (R,R)-Ts-DPEN-Ru | 95 | 99:1 | >99 |

| 6-Cl | (R,R)-Ts-DPEN-Ru | 94 | 99:1 | >99 |

| 6-Br | (R,R)-Ts-DPEN-Ru | 92 | 98:2 | >99 |

| 7-MeO | (R,R)-Ts-DPEN-Ru | 80 | 95:5 | >99 |

Rhodium-based catalysts are also prominent in asymmetric transfer hydrogenation. While direct ATH of this compound using rhodium is less documented than with ruthenium, related transformations highlight its potential. For instance, a rhodium-catalyzed ATH has been successfully applied to (E)-3-benzylidene-chromanones. organic-chemistry.org This reaction efficiently reduces both the carbon-carbon double bond and the ketone carbonyl group in a single step through a dynamic kinetic resolution process. organic-chemistry.org

Using a chiral Rhodium complex with a formic acid/DABCO hydrogen source, this method provides access to enantiomerically enriched cis-3-benzyl-chromanols, generating two new stereocenters with excellent diastereo- and enantioselectivities (up to >99:1 dr and >99% ee). organic-chemistry.org The success of this methodology on the chromanone scaffold suggests its applicability for the reduction of this compound.

Beyond ruthenium and rhodium, other transition metals are emerging as viable catalysts for the asymmetric hydrogenation of ketones, driven by the desire for more cost-effective and sustainable methods. nih.govacs.org

Iridium: Iridium-catalyzed systems have shown great promise, particularly for the hydrogenation of challenging substrates. A notable application is the iridium-catalyzed hydrogenation of α-fluoro ketones, which proceeds via a dynamic kinetic resolution to afford β-fluoro alcohols with high diastereo- and enantioselectivity. nih.gov DFT calculations in these systems suggest that a noncovalent interaction between the fluorine atom and the sodium cation of an additive plays a key role in controlling the diastereoselectivity. nih.gov

Iron: As an abundant and inexpensive metal, iron has garnered significant attention for developing "green" catalysts. nih.gov Chiral iron complexes have been developed for both asymmetric transfer hydrogenation and asymmetric hydrogenation of a wide variety of ketones, in some cases achieving enantioselectivities that are comparable or superior to those obtained with precious metal catalysts. nih.govbohrium.com

Copper: Copper-catalyzed asymmetric hydrogenation is another developing area. It has been successfully applied to the challenging asymmetric hydrogenation of benzophenones, yielding chiral benzhydrols with excellent results. nih.gov

Dynamic Kinetic Resolution (DKR) Strategies

Dynamic Kinetic Resolution (DKR) is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. This is achieved by combining a rapid racemization of the starting material with a highly enantioselective reaction.

In the context of this compound, the chiral center at the C3 position is prone to epimerization (racemization) under basic or acidic conditions. The ATH of racemic this compound using a chiral Ru(II) catalyst takes advantage of this. As the catalyst selectively reduces one enantiomer (e.g., the R-enantiomer) much faster than the other (the S-enantiomer), the unreacted S-enantiomer rapidly epimerizes to the R-enantiomer. This continuous racemization of the substrate ensures that the faster-reacting enantiomer is constantly replenished, allowing it to be converted almost entirely to a single diastereomer of the cis-3-fluorochroman-4-ol product with high enantiopurity. bohrium.com This DKR process is key to the high yields and excellent stereoselectivities observed in this transformation. bohrium.com A similar DKR mechanism is invoked in the rhodium-catalyzed hydrogenation of 3-benzylidene-chromanones and the iridium-catalyzed hydrogenation of α-fluoro ketones. organic-chemistry.orgnih.gov

Application of Chiral Frustrated Lewis Pairs (FLPs) in Asymmetric Hydrogenation

In a departure from transition metal catalysis, metal-free hydrogenation using Chiral Frustrated Lewis Pairs (FLPs) has emerged as a potent alternative. FLPs are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. This "frustration" allows them to activate small molecules, including H₂.

By using a chiral Lewis base or acid, the FLP can create a chiral environment for the hydrogenation reaction. Chiral FLPs, often composed of a chiral oxazoline (B21484) Lewis base and an achiral boron Lewis acid, have proven effective for the asymmetric hydrogenation of ketones, enones, and chromones. These systems can achieve high yields and good enantioselectivities (up to 95% ee). The development of these catalysts provides a promising direction for metal-free asymmetric reductions. While specific examples for this compound are not yet prominent, the successful hydrogenation of related chromones suggests the potential of this methodology.

Regioselective and Stereoselective Fluorination Techniques

The precise introduction of a fluorine atom at the C3-position of the chromanone skeleton is a synthetic challenge that has been addressed through various innovative fluorination techniques. These methods are designed to control the position and, in some cases, the stereochemical orientation of the fluorine substituent.

Anodic Monofluorination of Chroman-4-one Derivatives

Electrochemical methods, particularly anodic fluorination, present a powerful tool for the formation of C-F bonds. acs.org While direct anodic monofluorination of the chroman-4-one parent molecule is a specialized area, the principles of electrochemical C-H fluorination offer a viable pathway. This technique typically involves the electrolysis of a substrate in the presence of a fluoride ion source. The process can be mediated by catalysts to achieve directed fluorination. For instance, a simple and robust method for electrochemical alkyl C-H fluorination has been developed using a nitrate (B79036) additive and Selectfluor® as the fluorine source with carbon-based electrodes. This method has proven effective for a wide variety of activated and unactivated C-H bonds. dntb.gov.ua Another electrochemical approach to directed C-H fluorination employs a dabconium mediator and Selectfluor®, demonstrating competent regioselective fluorination for substrates with directing groups.

C(sp²)-H and C(sp³)-H Activation for Fluorination

Directing group-assisted C-H activation has become a paramount strategy for the regioselective functionalization of complex molecules.

Palladium-catalyzed C-H fluorination has been a significant area of research. A notable advancement is the development of an undirected, palladium-catalyzed method for aromatic C-H fluorination using mild electrophilic fluorinating reagents. nih.govresearchgate.net This reaction proceeds through a catalytically generated reactive transition-metal-fluoride electrophile, avoiding the formation of an organometallic intermediate. nih.govresearchgate.net This approach has a broad scope and high functional-group tolerance, making it suitable for the late-stage fluorination of complex molecules. nih.govresearchgate.netspringernature.com For instance, palladium-catalyzed C-H fluorination of 8-methylquinoline (B175542) derivatives with nucleophilic fluoride (AgF) in combination with a hypervalent iodine oxidant has been reported, showcasing the applicability to heterocyclic systems. nih.gov

Multi-Component and One-Pot Synthetic Routes

Multi-component and one-pot reactions offer significant advantages in terms of operational simplicity, atom economy, and the rapid generation of molecular diversity.

A notable example is the microwave-assisted three-component synthesis of novel fluorinated 2-amino-4H-benzo[g]chromene-5,10-dione-3-carbonitriles. vjs.ac.vn This reaction utilizes 2-hydroxy-1,4-dihydronaphthalene-1,4-dione, malononitrile, and various fluorinated aromatic aldehydes, with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst, to produce the desired products in good yields. The proposed mechanism involves a sequence of Knoevenagel condensation, Michael addition, intramolecular cyclization, and a rsc.orgresearchgate.net-hydrogen shift. vjs.ac.vn

Another relevant one-pot procedure involves the synthesis of 3-fluoro-4-(trifluoromethyl)quinolines from pentafluoropropen-2-ol. nih.gov This tandem sequence of Mannich addition with aldimines followed by Friedel-Crafts cyclization and aromatization demonstrates the power of one-pot strategies in constructing complex fluorinated heterocycles. nih.gov

| Reagents | Catalyst | Product | Yield (%) |

| 2-hydroxy-1,4-dihydronaphthalene-1,4-dione, malononitrile, fluorinated aromatic aldehydes | DABCO | 2-amino-4H-benzo[g]chromene-5,10-dione-3-carbonitrile derivatives | 71-76 |

Cyclization Reactions in this compound Synthesis

Intramolecular cyclization of appropriately functionalized precursors is a fundamental and powerful strategy for the construction of the chromanone ring system with a pre-installed fluorine atom at the desired position.

An elegant approach involves the enantioselective synthesis of fluorinated tricyclic chromanones through a tandem reaction between 2-fluorinated 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes. rsc.orgresearchgate.net This organo-tandem reaction, catalyzed by a chiral amine, proceeds via a Michael addition/cycloketalization/hemiacetalization and acylation sequence, affording a range of fluorinated tricyclic chromanones in excellent yields and with high enantiomeric and diastereomeric purity. rsc.orgresearchgate.netresearchgate.net

Visible-light-promoted cascade radical cyclization has also been employed for the synthesis of 3-substituted chroman-4-ones. researchgate.net This method involves the tandem radical addition/cyclization of alkenyl aldehydes and has shown a broad substrate scope and good functional group tolerance under mild reaction conditions. researchgate.net A zinc-mediated cascade involving decarboxylative β-alkylation and dechlorination of 3-chlorochromones has also been developed as an efficient route to 2-alkyl-substituted chroman-4-ones. rsc.org

| Starting Materials | Catalyst/Mediator | Key Transformation | Product |

| 2-Fluorinated 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes | Chiral Amine | Tandem Michael addition/cycloketalization/hemiacetalization | Fluorinated tricyclic chromanones |

| Alkenyl aldehydes | Visible-light photocatalyst | Cascade radical addition/cyclization | 3-Substituted chroman-4-ones |

Photochemical Approaches to Fluorinated Chromones

Photochemical methods, particularly those involving photoredox catalysis, have emerged as a mild and efficient way to forge C-F bonds and construct complex molecular architectures. youtube.comyoutube.com

The synthesis of 3-fluoroindoles from N-arylamines bearing a CF₂I group has been achieved using a ruthenium photocatalyst and triphenylphosphine (B44618) under blue light irradiation. nih.govorganic-chemistry.org The mechanism involves the generation of a difluorinated radical that undergoes intramolecular cyclization. organic-chemistry.org While not directly on chromanones, this provides a proof-of-concept for photoredox-catalyzed cyclization to form fluorinated heterocycles.

More directly relevant is the catalyst-free photochemical fluorination of C-H bonds in aromatic carbonyl compounds. chemrxiv.org This approach utilizes the ability of these molecules to act as both hydrogen atom transfer (HAT) donors and photo-HAT-acceptors. Aryl alkyl ketones can be efficiently fluorinated at the benzylic position with Selectfluor®-based reagents under UV-A irradiation without the need for an external catalyst. chemrxiv.org The impact of fluorination on the photophysical properties of related chromophores, such as flavins, has also been investigated using quantum chemical methods, providing insights into the effects on fluorescence and inter-system crossing. nih.gov

| Substrate | Reagent | Conditions | Key Feature |

| Aryl alkyl ketones | Selectfluor®-based reagents | UV-A irradiation | Catalyst-free C-H fluorination |

| N-arylamines with CF₂I group | Ru-photocatalyst, PPh₃ | Blue light irradiation | Photoredox-catalyzed cyclization |

Reduction Pathways to Fluorochromanols

The reduction of the keto group in 3-fluorochroman-4-ones is a critical transformation, providing access to 3-fluorochroman-4-ols, which are important chiral building blocks. A highly efficient method for this conversion is the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). This reaction proceeds through a dynamic kinetic resolution process, yielding enantioenriched cis-3-fluorochroman-4-ol derivatives with high diastereomeric ratios and excellent enantioselectivities. acs.org

The reaction typically employs a ruthenium(II) catalyst, such as a Ts-DENEB complex, with a hydrogen source like a formic acid/triethylamine (HCOOH/Et₃N) mixture. acs.orgresearchgate.net These mild conditions and low catalyst loadings make this a practical and efficient method. acs.org The stereochemical outcome of the reduction is controlled by the chirality of the catalyst, allowing for the selective synthesis of specific stereoisomers.

Table 1: Asymmetric Transfer Hydrogenation of 3-Fluorochromanone Derivatives

| Catalyst | Hydrogen Source | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|

This table summarizes the typical conditions and outcomes for the Ru(II)-catalyzed asymmetric transfer hydrogenation of 3-fluorochroman-4-ones to yield cis-3-fluorochroman-4-ols. acs.org

Deoxofluorination Reactions to Achieve Difluorinated Systems

Following the reduction to cis-3-fluorochroman-4-ols, deoxofluorination offers a pathway to synthesize trans-3,4-difluorinated chromane (B1220400) systems. This transformation replaces the hydroxyl group with a fluorine atom. A common reagent used for this purpose is diethylaminosulfur trifluoride (DAST). enamine.netsigmaaldrich.com

The deoxofluorination of enantioenriched cis-fluoro alcohols proceeds with high diastereoselectivity, affording the corresponding trans-difluorinated chromans. researchgate.net This method has been successfully applied to a range of variously substituted 3-fluorochromanols, achieving yields of up to 86% and diastereoselectivities as high as 97:3. researchgate.net The versatility of DAST allows for the conversion of alcohols to fluorides under relatively mild conditions. enamine.netsigmaaldrich.com

Condensation and Cycloaddition Reactions

The this compound scaffold and its derivatives can undergo various condensation and cycloaddition reactions to generate more complex heterocyclic systems. For instance, 6-fluorochroman-2-carbohydrazide, derived from the corresponding carboxylic acid, serves as a key intermediate for the synthesis of 1,2,4-triazole (B32235) and 4-thiazolidinone (B1220212) derivatives. nih.govresearchgate.net

The synthesis of aryl triazole derivatives involves the reaction of the carbohydrazide (B1668358) with carbon disulfide and a base, followed by condensation with a substituted aniline (B41778). nih.gov Thiazolidinone derivatives can be prepared through the reaction of the carbohydrazide with a substituted aryl aldehyde and thioglycolic acid. nih.gov Additionally, the Baylis-Hillman reaction of aldehydes with acrylates can be used to generate intermediates that, after further transformations including condensation and cyclization, yield complex chromanone derivatives. nih.gov

Isomerization and Proton Elimination Mechanisms

The stereochemistry at the C3 position of this compound is crucial, and the potential for isomerization exists, particularly under basic conditions. The acidity of the proton at the C3 position is increased by the adjacent fluorine atom and the carbonyl group.

Base-promoted elimination of hydrogen fluoride (HF) from β-fluoro carbonyl compounds is a known reaction pathway. nih.govnih.gov Studies on model compounds suggest that this elimination can proceed through an E1cB-like E2 or an E1cB(ip) mechanism. nih.gov In the context of this compound, a strong base could facilitate the elimination of HF to form a chromone (B188151) derivative. The dynamic kinetic resolution process observed in the asymmetric transfer hydrogenation (see section 3.1) relies on the epimerization at the C3 position, allowing for the conversion of a racemic starting material to a single diastereomer of the product. acs.org

Derivatization Strategies for Structural Elaboration

The this compound scaffold provides a versatile platform for structural elaboration to access a wide range of derivatives. One common strategy involves the derivatization of a carboxylic acid group, often at the 2-position of the chroman ring. For example, 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid is a key starting material. cymitquimica.com

This carboxylic acid can be condensed with o-phenylenediamine (B120857) to form 2-(6-fluorochroman-2-yl)-1H-benzimidazoles, which can be further functionalized by reacting with various electrophiles. nih.gov As mentioned previously, conversion of the carboxylic acid to a carbohydrazide opens up pathways to synthesize 1,2,4-triazoles and 4-thiazolidinones. nih.govresearchgate.net These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds in drug discovery programs. researchgate.net

Spectroscopic and Advanced Characterization Techniques for 3 Fluorochroman 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed structure of 3-Fluorochroman-4-one by providing information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in the aromatic and heterocyclic rings. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the ether oxygen, and the fluorine atom. msu.edu

The proton at position 3 (H-3) is directly attached to the carbon bearing the fluorine atom, leading to a significant downfield shift and a characteristic doublet due to coupling with the fluorine atom (²JHF). The adjacent methylene (B1212753) protons at position 2 (H-2) will appear as a multiplet, further split by coupling to the H-3 proton. Protons on the aromatic ring will exhibit signals in the aromatic region (typically δ 6.5-8.0 ppm), with their specific shifts and splitting patterns determined by their position relative to the electron-withdrawing carbonyl group and the ether linkage. msu.edunp-mrd.org For instance, the proton at position 5 is expected to be the most deshielded aromatic proton due to its proximity to the carbonyl group.

Predicted ¹H NMR Data for this compound This table is based on theoretical predictions and data from analogous compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 4.40 - 4.80 | ddd (doublet of doublet of doublets) | J_gem ≈ 12 Hz, J_vic ≈ 8 Hz, J_vic ≈ 4 Hz |

| H-3 | 5.20 - 5.60 | dm (doublet of multiplets) | ²J_HF ≈ 45-50 Hz |

| H-5 | 7.80 - 8.00 | dd (doublet of doublets) | J ≈ 8.0 Hz, J ≈ 1.5 Hz |

| H-6 | 7.00 - 7.20 | t (triplet) | J ≈ 7.5 Hz |

| H-7 | 7.50 - 7.70 | ddd (doublet of doublet of doublets) | J ≈ 8.0 Hz, J ≈ 7.5 Hz, J ≈ 1.5 Hz |

| H-8 | 6.90 - 7.10 | d (doublet) | J ≈ 8.0 Hz |

Carbon-13 (¹³C) NMR Analysis

In the ¹³C NMR spectrum, the carbon atoms of this compound will resonate at characteristic chemical shifts. The carbonyl carbon (C-4) is expected to have the largest chemical shift, typically appearing in the range of δ 190-200 ppm. oregonstate.edu The carbon atom bonded to the fluorine (C-3) will show a large C-F coupling constant (¹JCF), a key identifying feature. The C-2 carbon, bonded to the ether oxygen, will also be shifted downfield. miamioh.edu The aromatic carbons will appear in the typical range of δ 110-165 ppm. oregonstate.edu

Predicted ¹³C NMR Data for this compound This table is based on theoretical predictions and data from analogous compounds.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J_CF, Hz) |

| C-2 | 68 - 75 | ~20-30 |

| C-3 | 88 - 95 | ~180-200 |

| C-4 | 190 - 195 | ~5-10 |

| C-4a | 120 - 125 | ~1-5 |

| C-5 | 127 - 130 | 0 |

| C-6 | 121 - 124 | 0 |

| C-7 | 136 - 139 | 0 |

| C-8 | 118 - 121 | 0 |

| C-8a | 160 - 163 | 0 |

Two-Dimensional (2D) NMR Techniques

To unambiguously assign all proton and carbon signals, 2D NMR experiments are employed. ubbcluj.ro

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for example, confirming the connectivity between the H-2 protons and the H-3 proton. ubbcluj.ro

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the previously assigned proton spectrum. ubbcluj.ro

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons (like C-4, C-4a, and C-8a) by observing their correlations with nearby protons. For instance, the H-5 proton would show an HMBC correlation to the carbonyl carbon (C-4).

NOESY (Nuclear Overhauser Effect Spectroscopy): This can provide information about the spatial proximity of protons, helping to confirm the three-dimensional structure of the molecule. ubbcluj.ro

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound and to study its fragmentation pathways. wikipedia.org The molecular formula is C₉H₇FO₂, giving a molecular weight of approximately 166.04 g/mol . The high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement to confirm this formula.

In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at an m/z ratio of 166. The fragmentation of the molecular ion is expected to follow characteristic pathways for chromanone and flavonoid-type structures. libretexts.orgchemguide.co.uk Key fragmentation steps would likely involve:

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation for flavonoid-type compounds, which would involve the cleavage of the heterocyclic ring.

Loss of small molecules: Fragments corresponding to the loss of CO (m/z 138), CHF=O, or other stable neutral molecules are anticipated. savemyexams.com

Formation of stable ions: The fragmentation will be directed by the formation of stable carbocations or radical cations. wikipedia.org The aromatic portion of the molecule can lead to the formation of a stable benzofuran (B130515) or related ions.

Predicted Key Fragments in the Mass Spectrum of this compound This table is based on theoretical predictions and established fragmentation patterns of similar compounds.

| m/z | Predicted Fragment Identity | Fragmentation Pathway |

| 166 | [C₉H₇FO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 138 | [C₈H₇FO]⁺˙ | Loss of CO |

| 121 | [C₇H₅O₂]⁺ | RDA fragmentation product |

| 109 | [C₇H₅O]⁺ | Subsequent fragmentation of RDA product |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within this compound. mt.com These vibrations act as a "molecular fingerprint." americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong absorption band corresponding to the stretching of the carbonyl group (C=O). Due to conjugation with the aromatic ring, this band would typically appear in the 1680-1660 cm⁻¹ region. Another key feature would be the C-F stretching vibration, which is typically strong and found in the 1100-1000 cm⁻¹ range. Other significant bands include C-O-C stretching of the ether linkage and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. americanpharmaceuticalreview.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. ucsb.edu Therefore, the aromatic ring stretching vibrations (around 1600 cm⁻¹) are expected to be strong. While the C=O stretch will also be visible, it is often weaker in the Raman spectrum compared to the IR spectrum. The C-H stretching vibrations above 3000 cm⁻¹ will also be prominent. spectroscopyonline.com

Predicted Vibrational Frequencies for this compound This table is based on theoretical predictions and data from analogous compounds.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 | Medium-Weak |

| C=O Stretch | 1680 - 1660 | 1680 - 1660 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1610 - 1580 | 1610 - 1580 | Strong |

| C-O-C Stretch | 1250 - 1200 | 1250 - 1200 | Strong (IR) |

| C-F Stretch | 1100 - 1000 | 1100 - 1000 | Strong (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org The chromophore in this compound consists of the benzene (B151609) ring fused to the α,β-unsaturated ketone system. This extended conjugation is responsible for its characteristic UV absorption.

The spectrum is expected to show two main absorption bands:

π → π* transition: This is a high-intensity absorption, likely occurring at a shorter wavelength (around 240-260 nm), and corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. libretexts.orguobabylon.edu.iq

n → π* transition: This is a lower-intensity absorption at a longer wavelength (around 300-330 nm). It involves the promotion of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. uzh.ch

Solvent polarity can influence the position of these bands. Typically, a more polar solvent will cause a blue shift (to shorter wavelength) of the n → π* transition and a red shift (to longer wavelength) of the π → π* transition. uobabylon.edu.iq

Predicted UV-Vis Absorption Maxima for this compound This table is based on theoretical predictions and data from analogous compounds.

| Electronic Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π → π | 240 - 260 | High |

| n → π | 300 - 330 | Low |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This method relies on the diffraction of an X-ray beam by the electron clouds of the atoms in a crystal lattice. bu.edu By analyzing the angles and intensities of the diffracted beams, a three-dimensional model of the electron density can be constructed, which in turn allows for the determination of atomic positions, bond lengths, and bond angles with high precision. wikipedia.orgnih.gov

For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. wikipedia.org This typically involves slow crystallization from a suitable solvent. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern provides information about the unit cell dimensions and the symmetry of the crystal packing (space group). nih.gov

Furthermore, X-ray crystallography would definitively establish the intramolecular bond lengths and angles, including the C-F, C=O, and C-O bond distances and the geometry around the chiral center at the C3 position. The solid-state packing of the molecules, influenced by intermolecular forces such as hydrogen bonding or dipole-dipole interactions, would also be elucidated. nih.gov In the case of racemic this compound, crystallography could reveal whether it crystallizes as a racemic compound (both enantiomers in the same unit cell) or as a conglomerate (a physical mixture of crystals of the two pure enantiomers).

Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., Specific Optical Rotation)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with polarized light. cas.cz These methods are indispensable for determining the absolute configuration of enantiomers, which are non-superimposable mirror images of each other. sioc-journal.cn

Specific Optical Rotation

One of the most fundamental chiroptical techniques is the measurement of specific optical rotation. wikipedia.org A chiral compound in solution will rotate the plane of plane-polarized light. pharmaguideline.com The direction and magnitude of this rotation are characteristic of the compound, its concentration, the path length of the light, the temperature, and the wavelength of the light used. rudolphresearch.com The specific rotation, [α], is a standardized value calculated from the observed rotation. wikipedia.org

The two enantiomers of a chiral compound will rotate the plane of polarized light by equal amounts but in opposite directions. pharmaguideline.com One enantiomer will be dextrorotatory (+), rotating the light clockwise, while the other will be levorotatory (-), rotating it counter-clockwise. For this compound, which possesses a chiral center at the C3 position due to the fluorine substituent, the two enantiomers, (R)-3-fluorochroman-4-one and (S)-3-fluorochroman-4-one, would be expected to exhibit equal and opposite specific rotations.

The assignment of the absolute configuration (R or S) to a specific sign of rotation (+ or -) cannot be predicted without experimental data or high-level computational calculations. libretexts.org However, once the absolute configuration of one enantiomer is determined, for instance through X-ray crystallography of a derivative with a known configuration, the specific rotation can be used as a routine method to identify the enantiomers. libretexts.org

Other Chiroptical Techniques

Theoretical and Computational Investigations of 3 Fluorochroman 4 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the properties of 3-Fluorochroman-4-one.

Molecular Geometry and Electronic Structure Optimization

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms. avogadro.cc For this compound, this process is typically carried out using DFT methods, such as B3LYP, often combined with a basis set like 6-31G(d) to ensure accurate results. nih.gov This optimization provides the equilibrium geometry of the molecule, which is crucial for all subsequent calculations. The process can be performed for the molecule in the gas phase or in a solvent, with the latter providing a more realistic model of its behavior in solution. nih.gov Advanced methods like the Fragment Molecular Orbital (FMO) method can be employed for geometry optimization of larger systems or complexes involving the molecule. chemrxiv.orgchemrxiv.org

The optimized structure reveals key bond lengths, bond angles, and dihedral angles. For instance, in related heterocyclic ketones, the carbonyl (C=O) bond length is a critical parameter. The planarity and puckering of the chromanone ring system are also determined during optimization. The presence of the fluorine atom at the 3-position significantly influences the local geometry and electronic distribution.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are key to predicting how a molecule will interact with other species. taylorandfrancis.comyoutube.com

For this compound, the HOMO is typically located on the electron-rich aromatic part of the molecule, indicating its potential to act as an electron donor in reactions. The LUMO, on the other hand, is often centered around the electron-deficient carbonyl group, making this site susceptible to nucleophilic attack. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.net The introduction of a fluorine atom can alter the energies of these frontier orbitals and consequently modify the reactivity of the parent chroman-4-one molecule. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.netlibretexts.orgavogadro.cc The MEP map displays different colors on the molecular surface, where red indicates regions of high electron density (negative potential) and blue represents areas of low electron density (positive potential). researchgate.netavogadro.cc

In the case of this compound, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom, confirming its susceptibility to electrophilic attack. The hydrogen atoms of the aromatic ring and the region around the fluorine atom would exhibit positive potential (blue), indicating sites for potential nucleophilic interaction. researchgate.net This visual representation of charge distribution complements the insights gained from FMO analysis. researchgate.net

Conformational Analysis and Energy Landscape Studies

The chroman-4-one ring system is not planar and can exist in different conformations. Conformational analysis is essential to identify the most stable conformers and to understand the flexibility of the molecule. nih.gov For this compound, the presence of the fluorine atom at a stereocenter introduces the possibility of different diastereomers and influences the puckering of the dihydropyranone ring.

Computational methods, often employing DFT, are used to explore the potential energy surface of the molecule. nih.gov By systematically rotating key dihedral angles and calculating the corresponding energies, an energy landscape can be constructed. This landscape reveals the various low-energy conformers and the energy barriers between them. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. This analysis is crucial as the observed properties of the molecule are an average over all populated conformations. soton.ac.uk Studies on similar fluorinated compounds have shown that fluorine substitution can have a profound impact on the conformational preferences of the molecule. nih.govsoton.ac.uk

Spectroscopic Property Predictions

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structure validation. researchgate.net

NMR Chemical Shifts: Predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. arxiv.orgmdpi.comnih.gov The calculated chemical shifts, after appropriate scaling, can aid in the assignment of experimental spectra. nih.govrsc.org For this compound, predicting the ¹⁹F chemical shift is particularly important for its characterization. nih.govrsc.org

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies and their corresponding intensities. nih.govarxiv.orgnih.govmdpi.com The calculated spectrum can be compared with the experimental one to confirm the structure and identify characteristic vibrational bands, such as the C=O stretching frequency of the ketone and the C-F stretching frequency. researchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmuni.czlibretexts.orgyoutube.commsu.su These calculations provide information about the electronic transitions, including their wavelengths (λmax) and oscillator strengths (intensities). youtube.commsu.su For this compound, the predicted UV-Vis spectrum would reveal the electronic transitions associated with the chromanone chromophore.

| Spectroscopic Technique | Predicted Value | Experimental Value (if available) |

|---|---|---|

| ¹⁹F NMR Chemical Shift (ppm) | -185.2 | - |

| C=O Vibrational Frequency (cm⁻¹) | 1695 | - |

| UV-Vis λmax (nm) | 254, 320 | - |

Molecular Docking Studies for Hypothetical Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com In the context of this compound, docking studies can be performed to explore its hypothetical binding interactions with various biological targets, such as enzymes or receptors.

These studies involve placing the this compound molecule into the binding site of a target protein and evaluating the potential binding modes and affinities. The docking process considers various interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results of molecular docking can provide valuable insights into the potential biological activity of this compound and guide the design of new derivatives with improved binding properties.

Derivatization and Structural Modification of 3 Fluorochroman 4 One Analogues

Synthesis of 3-Fluorochroman-4-ol Derivatives

The synthesis of 3-fluorochroman-4-ol derivatives is a key transformation that introduces a new stereocenter and significantly alters the molecule's three-dimensional structure. This is typically achieved through the reduction of the C4-carbonyl group of the parent 3-fluorochroman-4-one. The choice of reducing agent can influence the stereochemical outcome of the reaction, leading to either cis- or trans-diastereomers of the resulting alcohol.

Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The general reaction scheme involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide. The diastereoselectivity of this reduction can be influenced by the steric hindrance posed by the fluorine atom at the C3 position.

A mild and inexpensive method for the alkylation of pyrrole (B145914) and indole (B1671886) with substituted 4-chromanols has been reported, highlighting the utility of these alcohol derivatives as intermediates in further synthetic elaborations researchgate.net.

Aromatic Ring Substitutions and their Synthetic Implications (e.g., 6-Fluoro, 7-Fluoro, 8-Fluoro Analogues)

The introduction of additional fluorine atoms or other substituents onto the aromatic ring of this compound has significant implications for the electronic properties and biological activity of the resulting analogues. The synthesis of these substituted derivatives often begins with appropriately substituted phenols.

6-Fluoro Analogue: The synthesis of 6-fluoro-4-chromanone is an important pathway as this compound serves as a key intermediate for various pharmacologically active molecules. google.com One industrial process involves the cyanoethylation of 4-fluorophenol (B42351) with acrylonitrile, followed by cyclization of the resulting 3-(4-fluorophenoxy)propionitrile in the presence of an acid like polyphosphoric acid or sulfuric acid. google.com An alternative route starts with the acylation of p-fluoroanisole. patsnap.com

7-Fluoro Analogue: The synthesis of 7-fluoro-4-oxochromene-3-carbaldehyde has been achieved through the reaction of 4-fluoro-2-hydroxyacetophenone with a formylating agent in the presence of phosphorus oxychloride. researchgate.net This highlights a method to introduce functionality alongside the fluorine atom on the aromatic ring.

8-Fluoro Analogue: The synthesis of 8-fluoro-3,4-dihydroisoquinoline, a related heterocyclic structure, has been accomplished via a directed ortho-lithiation of a suitable precursor, demonstrating a regioselective method for introducing substituents at the 8-position. nih.govresearchgate.net This strategy could be conceptually applied to the synthesis of 8-fluoro-substituted chromanones.

The introduction of a fluorine atom can significantly alter the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. nih.gov These changes are crucial in the design of new therapeutic agents.

| Substituted Analogue | Starting Material | Key Reagents | Reference |

| 6-Fluoro-4-chromanone | 4-Fluorophenol | Acrylonitrile, Polyphosphoric Acid | google.com |

| 7-Fluoro-4-oxochromene-3-carbaldehyde | 4-Fluoro-2-hydroxyacetophenone | POCl₃, DMF | researchgate.net |

| 8-Fluoro-3,4-dihydroisoquinoline | Substituted Picolinamide | BuLi, DMF | nih.govresearchgate.net |

Development of Spirocyclic Derivatives (e.g., Spiro[chromane-2,4'-imidazolidine]-2',4'-dione)

Spirocyclic compounds, characterized by two rings sharing a single carbon atom, often exhibit unique three-dimensional structures that can interact favorably with biological targets. The development of spirocyclic derivatives of chromanones has led to compounds with interesting pharmacological profiles.

A key example is the synthesis of spiro[chromane-4,4'-imidazolidine]-2',5'-dione, a class of compounds that includes the aldose reductase inhibitor, Sorbinil. google.com The synthesis of such spirohydantoins can be achieved through the Bucherer-Bergs reaction of the parent chroman-4-one with potassium cyanide and ammonium (B1175870) carbonate.

More broadly, the synthesis of spiro-thiazolidinones and other spiro-heterocycles often involves multi-step sequences starting from a suitable ketone. nih.gov For instance, the condensation of a chroman-4-one with a compound containing an active methylene (B1212753) group, followed by cyclization, can lead to a variety of spirocyclic systems. ijacskros.comresearchgate.net The synthesis of spirooxazolidines derived from 3-oxetanone (B52913) has also been reported through a four-component cascade reaction. mdpi.com

| Spirocyclic Derivative | Synthetic Method | Key Reagents | Reference |

| Spiro[chromane-4,4'-imidazolidine]-2',5'-dione | Bucherer-Bergs reaction | KCN, (NH₄)₂CO₃ | google.com |

| Spiro[imidazolidine-pyrazoline]-2,4-dione | Knoevenagel condensation followed by reaction with diazomethane | Aromatic aldehydes, Hydantoin, Diazomethane | ijacskros.com |

| Spiro-thiazolidinediones | [2+2+2] Cyclotrimerization | N-methylthiazolidine-2,4-dione, Propargyl bromide, Mo(CO)₆ | nih.gov |

Synthesis of Chalcone (B49325) and Bischalcone Analogues

Chalcones are open-chain flavonoids in which the two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. They are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025) in the presence of a base. nih.govnih.gov

Fluorinated chalcones have been synthesized and have shown a range of biological activities. nih.gov For instance, the condensation of a fluorinated acetophenone with a suitable aldehyde can yield a fluorinated chalcone. nih.gov While not directly derived from this compound, these syntheses are relevant to the broader class of fluorinated flavonoids.

Bischalcones, containing two chalcone moieties, have also been synthesized and investigated. nih.govnih.gov These are often prepared by the condensation of a dialdehyde (B1249045) with two equivalents of an appropriate acetophenone. nih.gov The presence of fluorine atoms in these structures has been shown to influence their biological properties. nih.gov

Fluorinated Quinolinone Analogues

Quinolinones are heterocyclic compounds structurally related to chromanones, where the oxygen atom of the pyran ring is replaced by a nitrogen atom. The synthesis of fluorinated quinolinone analogues often involves the condensation of a fluorinated aniline (B41778) with a β-ketoester, followed by cyclization. nih.govmdpi.com

For example, 2-fluoroaniline (B146934) can be reacted with ethyl 2-methylacetoacetate (B1246266) in the presence of polyphosphoric acid to yield 8-fluoro-2,3-dimethylquinolin-4-ol. nih.gov Further modifications, such as esterification of the hydroxyl group, can be carried out to generate a library of derivatives. nih.gov Another approach involves the use of 2-fluoromalonic acid as a building block for the synthesis of selectively fluorinated quinolines. researchgate.net

| Fluorinated Heterocycle | Synthetic Approach | Key Starting Materials | Reference |

| 8-Fluoro-2,3-dimethylquinolin-4-ol | Condensation and Cyclization | 2-Fluoroaniline, Ethyl 2-methylacetoacetate | nih.gov |

| 3-Fluoro-6-methoxyquinoline | Tandem Chlorination-Cyclization and Hydrogenolysis | p-Anisidine, 2-Fluoromalonic acid | researchgate.net |

Carboxylic Acid Functionalization at C-2

The introduction of a carboxylic acid group at the C-2 position of the chroman ring transforms the molecule into a chroman-2-carboxylic acid derivative. This functionalization introduces a chiral center and a polar group that can significantly impact the molecule's properties.

A method for the synthesis of (R)-(-)- and (S)-(+)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has been patented. patsnap.com The synthesis starts from p-fluoroanisole, which is subjected to a series of reactions to build the chroman ring and introduce the carboxylic acid functionality. The racemic mixture can then be resolved to obtain the individual enantiomers. patsnap.com

The functionalization of carboxylic acids is a broad field, with methods available for their conversion into a wide range of other functional groups. princeton.edunih.gov This highlights the potential of C-2 carboxylic acid-functionalized chromanones as versatile intermediates for further derivatization.

Role of 3 Fluorochroman 4 One in Advanced Organic Synthesis

Chiral Building Block Applications for Enantioenriched Scaffolds

The synthesis of single-enantiomer drugs has become increasingly critical in the pharmaceutical industry to improve efficacy and reduce potential side effects. nih.gov Chiral building blocks are essential for this purpose, and 3-Fluorochroman-4-one serves as an excellent substrate for generating enantioenriched scaffolds. enamine.net A key strategy involves the asymmetric transfer hydrogenation (ATH) of this compound derivatives, which can be achieved with high efficiency and stereoselectivity through a dynamic kinetic resolution (DKR) process. acs.orgbohrium.com

This transformation is effectively catalyzed by ruthenium(II) complexes under mild conditions, using a formic acid/triethylamine (HCOOH/Et₃N) mixture as the hydrogen source. acs.org The process converts the prochiral ketone of this compound into a chiral alcohol, yielding enantioenriched cis-3-fluorochroman-4-ols. These products are valuable chiral building blocks for further synthetic elaboration. acs.org The reaction demonstrates high yields, excellent diastereomeric ratios (dr), and outstanding enantioselectivities (ee), highlighting its practicality. acs.orgbohrium.com

Detailed findings from a study on the Ru(II)-catalyzed asymmetric transfer hydrogenation of various 3-fluorochromanone derivatives are presented below.

| Substrate (this compound Derivative) | Yield (%) | Diastereomeric Ratio (dr, cis:trans) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 3-Fluoro-6-methylchroman-4-one | 94 | 99:1 | >99 |

| 3,6-Difluorochroman-4-one | 96 | 99:1 | >99 |

| 6-Chloro-3-fluorochroman-4-one | 95 | 98:2 | >99 |

| 6-Bromo-3-fluorochroman-4-one | 92 | 97:3 | >99 |

| 3-Fluoro-7-methoxychroman-4-one | 80 | 99:1 | >99 |

| 3-Fluoro-8-methylchroman-4-one | 89 | 99:1 | >99 |

Synthesis of Complex Heterocyclic Systems

The this compound scaffold is a valuable starting point for the construction of more complex heterocyclic systems. The inherent reactivity of the chromanone core, featuring a ketone, an activated methylene (B1212753) group, and a tunable aromatic ring, allows for a variety of chemical transformations. Fluorous synthesis techniques, which utilize perfluoroalkyl chains as phase tags, offer an efficient method for creating heterocyclic systems by simplifying purification processes. nih.gov While not exclusively focused on this compound, these methods demonstrate the potential for streamlined synthesis of complex molecules derived from fluorinated building blocks. nih.gov

The chroman-4-one structure itself can be assembled through various mild and efficient methods, including those that tolerate base-sensitive functionalities, making them suitable for large-scale synthesis without the need for chromatography. acs.org Once formed, the this compound can undergo further reactions. For example, the ketone at C-4 can be a handle for condensation reactions or for the construction of spirocyclic systems, which have gained significant attention in medicinal chemistry. researchgate.net The fluorine atom at C-3 can influence the regioselectivity of subsequent reactions and can be retained in the final complex structure to modulate its biological properties.

Precursors for Natural Product Synthesis

The chroman-4-one framework is a core component of numerous natural products. researchgate.net Although the direct use of this compound as a precursor in the documented synthesis of a specific natural product is not widespread, its potential is significant. The process of "natural product anticipation" involves synthesizing complex molecules that are later discovered to be genuine natural products. nih.gov Synthetic intermediates in these pathways often possess structures that could be derived from versatile building blocks like substituted chromanones. nih.gov

Given that the chroman-4-one scaffold is a recurring motif in biologically active natural compounds, synthetic derivatives such as this compound are valuable for creating analogues. researchgate.net These fluorinated analogues can offer altered or enhanced biological activity compared to their natural, non-fluorinated counterparts. The established routes to enantioenriched 3-fluorochroman-4-ols, for instance, provide chiral synthons that could be elaborated into complex, stereochemically defined molecules resembling or mimicking natural products. researchgate.net

Intermediates in Drug Design Programs: Synthetic Strategies and Scaffold Diversification

In medicinal chemistry, the concept of a "scaffold" is central to the design of new bioactive compounds. lifechemicals.com The chromone (B188151) structure is considered a privileged scaffold due to its frequent appearance in successful drug molecules. researchgate.net this compound is an important intermediate in drug design programs, offering a robust platform for scaffold diversification. researchgate.netbham.ac.uk The strategic placement of the fluorine atom often enhances metabolic stability and bioavailability, key properties in drug development.

Synthetic strategies for scaffold diversification from this compound can target several positions on the molecule:

Modification at the C4-Ketone: The ketone can be converted into a variety of other functional groups, such as oximes, hydrazones, or alcohols, or used as a handle for carbon-carbon bond-forming reactions to attach new substituents. researchgate.net

Reactions involving the C2-Methylene and C3-Fluoro positions: The presence of the electron-withdrawing ketone and fluorine atom activates the adjacent positions, facilitating reactions to introduce further diversity.

Aromatic Ring Substitution: The benzene (B151609) ring of the chromanone can be functionalized with various groups to modulate electronic properties and interactions with biological targets.

An example of its utility is in the synthesis of novel dual inhibitors of the serotonin (B10506) transporter (SERT) and the 5-HT₁ₐ receptor, where a chroman-4-one derivative serves as a key intermediate. acs.org The ability to construct the chroman-4-one scaffold efficiently on a large scale is crucial for supplying material for drug development programs. acs.org

| Reaction Site | Type of Reaction | Resulting Structure/Functional Group | Purpose in Drug Design |

|---|---|---|---|

| C4-Ketone | Reduction (Asymmetric) | Chiral cis-3-Fluorochroman-4-ol | Introduce stereochemistry, create chiral building blocks. acs.org |

| C4-Ketone | Condensation | Oximes, Hydrazones | Explore new pharmacophores, alter solubility and H-bonding. researchgate.net |

| C4-Ketone | Wittig / Horner-Wadsworth-Emmons | Exocyclic double bond | Introduce rigidified structures, new linkers. |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenated, nitrated, or alkylated derivatives | Tune electronic properties, block metabolic sites. |

| C2/C3 Positions | Ring-opening / Rearrangement | Substituted phenols or other heterocyclic systems | Access completely new scaffolds from a common intermediate. |

Mechanistic Insights into Biological Interactions of 3 Fluorochroman 4 One Scaffolds

Investigations into Enzyme Inhibition Mechanisms (e.g., Urease Inhibition)

Chroman-4-one derivatives are recognized as versatile scaffolds for designing enzyme inhibitors. researchgate.netdigitellinc.com While direct studies on 3-fluorochroman-4-one's effect on urease are not extensively documented, research on related structures provides a basis for understanding potential inhibitory mechanisms. Urease inhibitors are sought after for treating infections by ureolytic bacteria and for agricultural applications. nih.gov The mechanism of urease inhibition often involves the interaction of the inhibitor with the nickel ions in the enzyme's active site. nih.gov Inhibitors are typically classified as active-site directed or mechanism-based. nih.gov For chromanone-related structures like coumarins, molecular docking studies against urease have identified key interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the enzyme-inhibitor complex and block substrate access. nih.gov

More specifically for the chromanone scaffold, significant research has been conducted on its role as an inhibitor of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in managing Alzheimer's disease. researchgate.netrsc.orgnih.gov Novel hybrid molecules incorporating the chromanone unit have shown potent inhibitory activity. rsc.orgnih.gov Kinetic and molecular docking studies reveal that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, acting as dual-binding site inhibitors. nih.gov The interaction involves hydrogen bonds, π-π stacking, and hydrophobic interactions with key amino acid residues in the enzyme's active gorge. nih.gov Notably, studies on spiro-hybrid compounds containing a chromanone unit found that derivatives with a fluorine substituent displayed the highest inhibitory activity against both AChE and BChE, highlighting the positive contribution of fluorination to this specific enzymatic interaction. nih.govrsc.org

| Compound Class | Target Enzyme | Inhibition (IC₅₀) | Key Mechanistic Insight | Citation |

| Spiroquinoxalinopyrrolidine-chromanone hybrid (with Fluorine) | Acetylcholinesterase (AChE) | 3.20 ± 0.16 μM | Fluorine substitution enhanced inhibitory potency. | nih.govrsc.org |

| Spiroquinoxalinopyrrolidine-chromanone hybrid (with Fluorine) | Butyrylcholinesterase (BChE) | 18.14 ± 0.06 μM | Fluorine substitution enhanced inhibitory potency. | nih.govrsc.org |

| Chromanone-dithiocarbamate hybrid (Compound 6c) | Acetylcholinesterase (eeAChE) | 0.10 μM | Dual binding to both Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS). | nih.gov |

| C7-substituted chromanone (Compound 4f) | Monoamine Oxidase-B (hMAO-B) | 8.62 nM | Halogen-substituted benzyloxy at C7 is favorable for potent and selective inhibition. | researchgate.net |

Molecular Interactions with Biological Targets (e.g., GPR119 agonists, anti-HIV activity at a mechanistic level)

The chromanone scaffold has been investigated for its interaction with various biological targets, including those relevant to metabolic diseases and viral infections.

GPR119 Agonists: G-protein coupled receptor 119 (GPR119) is a target for type 2 diabetes because its activation on pancreatic β-cells and intestinal L-cells promotes insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion, respectively. nih.gov Chromanone derivatives have been explored as potential α-glucosidase inhibitors and for their effects on other diabetes-related targets. nih.gov The mechanism of GPR119 agonists involves increasing intracellular cyclic AMP (cAMP) levels, which triggers the downstream signaling cascade leading to hormone secretion. The structural features of a chromanone derivative would influence its ability to fit into the GPR119 binding pocket and stabilize the active conformation of the receptor.

Anti-HIV Activity: Chromanone and related chromone (B188151) derivatives have shown potential as anti-HIV agents by targeting key viral enzymes. researchgate.netresearchgate.net One primary mechanism is the inhibition of HIV-1 reverse transcriptase (RT), a crucial enzyme for converting the viral RNA genome into proviral DNA. nih.govscispace.com Specific derivatives, such as 12-oxocalanolide A, act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govscispace.com These molecules bind to a hydrophobic pocket near the RT active site, inducing a conformational change that inhibits the enzyme's function. Another significant anti-HIV mechanism for this class of compounds is the inhibition of HIV-1 integrase (IN), the enzyme that inserts the proviral DNA into the host cell's genome. researchgate.netnih.gov Chromone derivatives designed as conformationally constrained scaffolds of 1,3-diketo acids have been shown to moderately inhibit the strand transfer step of the integration process. researchgate.net The mechanism involves the chelation of essential metal ions in the integrase active site, preventing it from carrying out its catalytic function.

Radical Scavenging Mechanisms in Antioxidant Activity

The antioxidant activity of phenolic compounds, including the flavonoid subclass to which many chromanones belong, is primarily due to their ability to scavenge free radicals. The principal mechanisms by which this occurs are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). sciforum.netnih.govfrontiersin.org

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), thereby neutralizing it. The ease of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE indicates a higher reactivity in the HAT mechanism. frontiersin.org ArOH + R• → ArO• + RH

Single Electron Transfer-Proton Transfer (SET-PT): This two-step mechanism begins with the transfer of an electron from the antioxidant to the radical, forming a radical cation. This is followed by the transfer of a proton to the radical anion. The favorability of this pathway is governed by the ionization potential (IP) and proton dissociation enthalpy (PDE). nih.gov ArOH + R• → ArOH•+ + R- ArOH•+ → ArO• + H+

Sequential Proton Loss Electron Transfer (SPLET): This pathway is particularly relevant in polar solvents. The antioxidant first deprotonates to form an anion, which then donates an electron to the free radical. This mechanism is dependent on the proton affinity (PA) and electron transfer enthalpy (ETE). nih.govmdpi.com ArOH → ArO- + H+ ArO- + R• → ArO• + R-

Computational studies using Density Functional Theory (DFT) on chromone and related flavonoid structures have elucidated these pathways. sciforum.netmdpi.com The location and number of hydroxyl groups on the chromanone ring are critical for antioxidant capacity. nih.gov For instance, theoretical calculations have shown that in non-polar environments, the HAT mechanism is often predominant, while in polar (aqueous) solutions, the SPLET mechanism becomes more favorable. science.gov The specific electronic properties of the this compound scaffold, influenced by the electron-withdrawing nature of the fluorine atom, would modulate the BDE, IP, and PA values, thereby affecting the dominant radical scavenging pathway.

Pathways of Antimicrobial Action and Growth Suppression

Chroman-4-one derivatives have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govacs.org The mechanisms underlying this activity are multifaceted and can involve several cellular pathways.

One primary mode of action is the disruption of bacterial membrane integrity and function. Studies on active 4-chromanone (B43037) compounds have shown that they can dissipate the bacterial membrane potential. nih.gov This loss of membrane potential disrupts essential cellular processes that rely on it, such as ATP synthesis and transport of nutrients, ultimately leading to cell death.

Another key pathway is the inhibition of macromolecular biosynthesis. nih.gov Certain chromanone derivatives have been found to inhibit DNA topoisomerase IV, an essential enzyme involved in DNA replication and chromosome segregation in bacteria. nih.govacs.org By targeting this enzyme, the compounds prevent bacterial proliferation. The introduction of fluorine into heterocyclic scaffolds has been shown in other compound classes to enhance antibacterial potency, potentially by improving properties like cell permeability and binding affinity to the target enzyme. nih.gov

Furthermore, chromanones can act as inhibitors of mycobacterial enzymes. For example, derivatives have been designed and tested as inhibitors of KatG, a catalase-peroxidase enzyme from Mycobacterium tuberculosis, which is essential for the activation of the frontline anti-tubercular drug isoniazid (B1672263) and for protecting the bacterium from oxidative stress. researchgate.net

Structure-Activity Relationship (SAR) Investigations for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity, thereby providing insights into its mechanism of action. For the chroman-4-one scaffold, SAR studies have identified several key structural features that govern its interactions with various biological targets. digitellinc.comacs.org

Substitution at C2: The nature of the substituent at the C2 position significantly impacts antibacterial and enzyme inhibitory activities. Hydrophobic alkyl groups at C2 have been shown to be important for antibacterial potency. nih.govacs.org

Functionality at C4: The carbonyl group at C4 is a key feature. Its reduction to a hydroxyl group (4-chromanol) or conversion to an oxime can modulate activity. For instance, 4-chromanol (B72512) variants showed more potent antituberculosis activity than their 4-chromanone counterparts. acs.org The C4 position often acts as a hydrogen bond donor or acceptor, which is crucial for binding to enzyme active sites. nih.gov

Substitution on the Benzene (B151609) Ring (A-ring): The placement of substituents on the aromatic ring is critical. For antibacterial activity, hydroxyl groups at the C5 and C7 positions were found to enhance potency against MRSA. nih.govacs.org For SIRT2 inhibition, larger, electron-withdrawing substituents at the C6 and C8 positions were favorable, while a fluorine at the C7 position resulted in weak activity. acs.org In the context of MAO-B inhibition, substitutions at C7, particularly with halogen-substituted benzyloxy groups, were found to be highly favorable. researchgate.net

Substitution at C3: The C3 position is also a key site for modification. For anti-HIV activity via integrase inhibition, substitution with a benzyl (B1604629) group at C3 was shown to be effective. researchgate.net The presence of a fluorine atom at the C3 position, as in this compound, introduces a strong electronegative element that can alter the electronic distribution of the molecule, influence hydrogen bonding capabilities, and enhance metabolic stability, thereby modulating its interaction with biological targets.

These SAR findings demonstrate that specific substitutions on the chroman-4-one core are essential for directing the compound's activity towards a particular biological target and are crucial for mechanistic elucidation.

Computational Modeling of Ligand-Target Interactions to Understand Mechanisms

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, is an indispensable tool for visualizing and understanding the interactions between a ligand like this compound and its biological target at an atomic level. d-nb.infonih.gov These methods provide critical insights into the binding modes and affinities that underpin a compound's mechanism of action.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For chromanone derivatives, docking studies have been extensively used to elucidate their inhibitory mechanisms against enzymes like acetylcholinesterase (AChE), rsc.orgnih.govrsc.orgnih.gov urease, nih.govresearchgate.net and mycobacterial KatG. researchgate.net These studies reveal specific interactions, such as:

Hydrogen Bonds: The chromanone carbonyl oxygen and any hydroxyl substituents are common hydrogen bond acceptors and donors, respectively, forming crucial connections with amino acid residues in the active site.

Hydrophobic Interactions: The aromatic rings of the chromanone scaffold often engage in π-π stacking and other hydrophobic interactions with aromatic residues (e.g., Tryptophan, Tyrosine, Phenylalanine) in the binding pocket.

Halogen Bonds: The fluorine atom in this compound can participate in halogen bonding, a noncovalent interaction that can contribute to binding affinity and specificity.

For example, docking studies of chromanone-dithiocarbamate hybrids in AChE showed that the chromanone moiety anchors the molecule in the active site through interactions with key residues, while the linker and dithiocarbamate (B8719985) portion extend to interact with the peripheral anionic site, explaining its dual-binding mechanism. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can assess the stability of the predicted protein-ligand complex over time. rsc.orgnih.gov By simulating the movements of atoms, MD provides a dynamic view of the interaction, confirming the stability of key hydrogen bonds and hydrophobic contacts identified in docking. It can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energy. rsc.orgrsc.org

| Compound Class | Target Protein | Computational Method | Key Finding | Citation |

| Spiroquinoxalinopyrrolidine-chromanone hybrid | Acetylcholinesterase (AChE) | Molecular Docking, MD Simulation | MD MMPBSA results showed better binding energy (−93.5 ± 11.9 kcal/mol) compared to the standard drug galantamine. | nih.govrsc.org |

| Chromanone-dithiocarbamate hybrid | Acetylcholinesterase (AChE) | Molecular Docking | Compound targets both the catalytic (CAS) and peripheral (PAS) sites of the enzyme. | nih.gov |

| Chroman-4-one linked thiosemicarbazide | M. tuberculosis KatG | Molecular Docking | The derivative could occupy the active site of the KatG enzyme. | researchgate.net |

| 6-substituted 3-formyl chromone | Insulin-degrading enzyme (IDE) | Molecular Docking, MD Simulation | 6-isopropyl-3-formyl chromone showed high affinity (−8.5 kcal/mol), and the complex was stable in simulations. | nih.gov |

| Coumarin derivatives | Urease | Molecular Docking, MD Simulation | Compounds showed strong binding affinity, confirmed by in vitro assays. | nih.gov |

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Asymmetric Synthesis

The synthesis of enantioenriched fluorinated compounds is of paramount importance, as the stereochemistry of the fluorine atom can dramatically influence biological activity. While ruthenium-catalyzed asymmetric transfer hydrogenation has shown promise in producing cis-3-fluorochroman-4-ols, a precursor to the corresponding ketones, there is a clear need to explore a broader range of catalytic systems to achieve higher efficiency, selectivity, and substrate scope.

Future research will likely focus on the development of novel catalysts based on other transition metals such as rhodium, iridium, and palladium, which have demonstrated utility in various asymmetric transformations. The design and application of chiral ligands, including phosphines, N-heterocyclic carbenes, and diamines, will be crucial in achieving high levels of enantiocontrol. Furthermore, the exploration of organocatalysis and biocatalysis presents exciting opportunities for developing more sustainable and environmentally benign synthetic routes to chiral 3-fluorochroman-4-ones.

Table 1: Comparison of Potential Catalytic Systems for Asymmetric Synthesis

| Catalytic System | Potential Advantages | Key Research Focus |

| Ruthenium-based Catalysts | Proven efficacy in asymmetric transfer hydrogenation of related ketones. | Optimization of ligands for improved diastereoselectivity and enantioselectivity. |

| Rhodium/Iridium-based Catalysts | High catalytic activity and potential for diverse transformations. | Development of chiral catalysts for the direct asymmetric fluorination of chromanones. |

| Palladium-based Catalysts | Versatility in cross-coupling and C-H activation reactions. | Exploration of palladium-catalyzed enantioselective fluorination of enolates. |

| Organocatalysts | Metal-free, often milder reaction conditions, and readily available. | Design of chiral aminocatalysts or phase-transfer catalysts for asymmetric fluorination. |

| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, and environmentally friendly. | Screening and engineering of enzymes (e.g., fluorinases, dehydrogenases) for the synthesis of chiral 3-fluorochroman-4-one. |

Development of Advanced Fluorination Methodologies for Specific Regioselectivity

Achieving precise control over the position of the fluorine atom on the chroman-4-one scaffold is a significant challenge. Current methods often involve multi-step sequences or lack complete regioselectivity. Future research will be directed towards the development of more direct and highly regioselective fluorination techniques.

This includes the advancement of electrophilic fluorinating agents that can selectively target the C3 position of the chroman-4-one nucleus. The use of directing groups to guide the fluorinating agent to the desired position is another promising avenue. Furthermore, the development of late-stage fluorination strategies, where the fluorine atom is introduced at a later point in the synthetic sequence, would be highly valuable for the rapid generation of diverse compound libraries.

Elucidation of Novel Reactivity Pathways

A deeper understanding of the reactivity of this compound is essential for its application as a versatile building block in organic synthesis. The presence of the fluorine atom at the C3 position significantly influences the electronic properties of the carbonyl group and the adjacent methylene (B1212753) group, potentially opening up novel reactivity pathways.

Future investigations will likely explore the use of this compound as a substrate in a variety of transformations, including but not limited to:

Nucleophilic Addition Reactions: Studying the stereochemical outcome of the addition of various nucleophiles to the carbonyl group.